3,5-Difluoro-4-(trifluoromethoxy)benzaldehyde
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Overview
Description
3,5-Difluoro-4-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C8H3F5O2. This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions, and a trifluoromethoxy group at the 4 position on the benzene ring. It is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(trifluoromethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using a nucleophilic substitution reaction with a trifluoromethoxy source such as trifluoromethyl ether.
Formylation: The formyl group is introduced via a formylation reaction, often using reagents like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as titanium tetrachloride (TiCl4).
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and the trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid.
Reduction: 3,5-Difluoro-4-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-4-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(trifluoromethoxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzaldehyde: Lacks the trifluoromethoxy group, making it less electron-withdrawing and potentially less reactive.
4-(Trifluoromethoxy)benzaldehyde: Lacks the additional fluorine atoms, which may affect its reactivity and properties.
4-(Trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different chemical behavior.
Uniqueness
3,5-Difluoro-4-(trifluoromethoxy)benzaldehyde is unique due to the combination of electron-withdrawing fluorine atoms and the trifluoromethoxy group, which can significantly influence its reactivity and interactions in chemical reactions and biological systems.
Properties
IUPAC Name |
3,5-difluoro-4-(trifluoromethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-5-1-4(3-14)2-6(10)7(5)15-8(11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLQYXFFOVOCSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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